Chloromethyl pivalate

Catalog No.
S794279
CAS No.
18997-19-8
M.F
C6H11ClO2
M. Wt
150.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl pivalate

CAS Number

18997-19-8

Product Name

Chloromethyl pivalate

IUPAC Name

chloromethyl 2,2-dimethylpropanoate

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

InChI

InChI=1S/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3

InChI Key

GGRHYQCXXYLUTL-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,2-Dimethylpropanoic Acid Chloromethyl Ester; Chloromethanol Pivalate; (2,2-Dimethyl-1-oxopropoxy)methyl Chloride; 2,2-Dimethylpropionic Acid Chloromethyl Ester; Chloromethyl 2,2-dimethylpropanoate; Chloromethyl 2,2-Dimethylpropionate; Chloromethyl

Canonical SMILES

CC(C)(C)C(=O)OCCl

The exact mass of the compound Chloromethyl pivalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloromethyl pivalate (POM-Cl, CAS: 18997-19-8) is a highly reactive, sterically hindered alkylating agent predominantly utilized in medicinal chemistry and advanced organic synthesis. Its primary procurement value lies in its ability to install the pivaloyloxymethyl (POM) moiety, a specialized protecting group and prodrug promoiety. Unlike simpler alkyl halides, POM-Cl seamlessly masks polar functional groups—such as carboxylic acids, phosphates, and amines—enhancing the lipophilicity and membrane permeability of the parent molecule. The bulky tert-butyl group within the POM structure provides critical steric shielding, making it a highly effective choice for applications requiring precise control over chemical stability and enzymatic cleavage rates [1].

Substituting chloromethyl pivalate with less hindered analogs, such as chloromethyl acetate (AM-Cl), routinely leads to failures in prodrug design and orthogonal protection strategies. The acetoxymethyl (AM) group lacks the necessary steric bulk, resulting in rapid, uncontrolled premature hydrolysis by plasma esterases before the molecule can reach its therapeutic target [1]. Conversely, attempting to use standard protecting agents like chloromethyl methyl ether (MOM-Cl) introduces severe toxicity, as MOM-Cl is a highly regulated carcinogen, and alters the deprotection chemistry from enzymatic or mild-base cleavage to harsh acidic conditions. Procurement of exact POM-Cl is therefore necessary when a process requires a finely tuned balance of high lipophilicity, extended plasma half-life, and safe, scalable handling [2].

In Vivo Stability and Premature Hydrolysis Prevention

When designing orally bioavailable compounds, the choice of the acyloxymethyl halide dictates the survival of the molecule in systemic circulation. POM-Cl installs a pivaloyloxymethyl group that leverages a bulky tert-butyl moiety to sterically hinder esterase attack. In comparative pharmacokinetic studies, substituting a standard carboxylic acid with a POM ester derived from POM-Cl resulted in up to a 50-fold improvement in oral bioavailability. In contrast, utilizing chloromethyl acetate (AM-Cl) yields acetoxymethyl esters that suffer from rapid, premature enzymatic cleavage in plasma, drastically reducing the effective half-life and therapeutic exposure of the active pharmaceutical ingredient [1].

Evidence DimensionOral bioavailability and plasma esterase resistance
Target Compound DataPOM-Cl derived esters yield up to a 50-fold increase in oral bioavailability with extended plasma half-lives.
Comparator Or BaselineChloromethyl acetate (AM-Cl) derived esters
Quantified DifferenceAM esters undergo rapid premature hydrolysis; POM esters provide a 50x bioavailability enhancement over parent acids due to steric shielding.
ConditionsIn vivo pharmacokinetic models and plasma/microsome stability assays.

Buyers formulating oral prodrugs must procure POM-Cl to ensure the active compound survives first-pass metabolism and reaches the target tissue.

High-Yield Alkylation and Processability

POM-Cl demonstrates excellent processability in N- and O-alkylation reactions, particularly when paired with sodium iodide to form the highly reactive POM-I intermediate in situ. Industrial syntheses of deoxynucleoside derivatives and phosphonate prodrugs routinely achieve isolated yields exceeding 80% using POM-Cl under mild basic conditions (e.g., K2CO3 or DIPEA in DMF or MeCN). Comparatively, attempting direct alkylation with highly substituted, non-acyloxymethyl tertiary or secondary halides often results in dominant elimination side-reactions and yields below 30%, making them unviable for the scale-up of complex, high-value APIs [1].

Evidence DimensionNucleophilic substitution (alkylation) yield
Target Compound DataPOM-Cl (with NaI) achieves >80% isolated yields under mild conditions.
Comparator Or BaselineStandard sterically hindered alkyl halides
Quantified DifferencePOM-Cl avoids elimination pathways, boosting yields from <30% to >80%.
ConditionsMild basic conditions (K2CO3/DIPEA) in polar aprotic solvents (DMF/MeCN) at ambient to moderate heat.

Procurement of POM-Cl ensures scalable, reproducible, and high-yielding manufacturing of protected intermediates without degrading sensitive substrates.

Regulatory and EHS Profile Superiority

In the context of laboratory and industrial procurement, the safety profile of a protecting group reagent is a critical selection criterion. POM-Cl serves as a highly effective alternative to chloromethyl methyl ether (MOM-Cl) for masking alcohols and acids. While MOM-Cl is a notorious, highly regulated human carcinogen requiring extreme handling precautions and specialized infrastructure, POM-Cl is non-carcinogenic and significantly less volatile. Furthermore, POM esters offer an orthogonal deprotection profile—cleavable by esterases or mild nucleophiles—whereas MOM ethers require harsh acidic conditions that can destroy acid-labile molecular architectures [1].

Evidence DimensionOccupational safety and deprotection orthogonality
Target Compound DataPOM-Cl is non-carcinogenic, less volatile, and cleavable by mild esterases/bases.
Comparator Or BaselineChloromethyl methyl ether (MOM-Cl)
Quantified DifferenceEliminates carcinogenic exposure risks and avoids the harsh acidic deprotection required by MOM-Cl.
ConditionsIndustrial scale-up and multi-step orthogonal synthesis.

Selecting POM-Cl mitigates severe EHS liabilities and infrastructure costs associated with carcinogenic methoxymethylating agents.

Antiviral and Antibiotic Prodrug Manufacturing

POM-Cl is the exact precursor required for synthesizing bis(POM) phosphonate prodrugs, such as adefovir dipivoxil. It is chosen because the POM moiety effectively masks the polar phosphonate group, enabling intestinal absorption, while remaining stable enough to resist premature cleavage in the bloodstream [1].

Orthogonal Protection in Complex Peptide and Macrolide Synthesis

In multi-step syntheses where acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups are already employed, POM-Cl is procured to protect carboxylic acids or amines. The resulting POM group can be selectively removed via enzymatic action or specific mild nucleophiles without disturbing the rest of the molecule [2].

Bioavailability Enhancement of Carboxylic Acid APIs

For drug candidates suffering from poor transcellular transport due to exposed carboxylic acid residues, POM-Cl is utilized to convert these acids into highly lipophilic, neutral pivaloyloxymethyl esters. This specific modification has been shown to increase oral bioavailability by up to 50-fold compared to the parent compound [3].

Physical Description

Colorless to very faintly yellow clear liquid; [Acros Organics MSDS]

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

150.0447573 Da

Monoisotopic Mass

150.0447573 Da

Heavy Atom Count

9

UNII

ZQU16YZ6MF

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (82.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (82.35%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (13.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (82.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (82.35%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (84.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

18997-19-8

Wikipedia

Chloromethyl pivalate

General Manufacturing Information

Propanoic acid, 2,2-dimethyl-, chloromethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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